molecular formula C17H14ClN3O2 B2443659 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide CAS No. 478033-06-6

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide

Cat. No. B2443659
CAS RN: 478033-06-6
M. Wt: 327.77
InChI Key: RPOMUFOQJMPAPB-HKWRFOASSA-N
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Description

3-Chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide, also known as CEP-25, is an organochlorine compound that is currently being studied for its potential applications in the scientific research field. It is a synthetic compound that can be produced through a variety of methods, including the reaction of 3-chloro-benzamide with 3-ethyl-2-oxoquinazolin-4-yl bromide, as well as other methods. CEP-25 is a promising compound due to its unique properties, and has been studied for its potential use in drug development, as well as in the treatment of a variety of diseases.

Scientific Research Applications

Antibacterial and Antifungal Potential

  • Synthesis and Antimicrobial Activity : A study describes the synthesis of quinazolines, including compounds similar to 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide, and their potential as antimicrobial agents. These compounds showed effectiveness against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Antitubercular Activities

  • Antitubercular Properties : Another research explored quinazoline analogs substituted with benzothiophene for their antitubercular and antibacterial activities. These compounds, including those structurally similar to this compound, exhibited notable efficacy against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).

Antineoplastic and Antimonoamineoxidase Properties

  • Cancer and Enzyme Inhibition : Research focused on synthesizing new benzo[H]quinazoline derivatives, including compounds similar to the one , found them to possess antineoplastic and antimonoamineoxidase properties. This indicates potential use in cancer treatment and enzyme inhibition (Markosyan et al., 2010).

Analgesic and Anti-inflammatory Activities

  • Pain Relief and Inflammation Reduction : Various studies have synthesized quinazoline derivatives to explore their analgesic and anti-inflammatory activities. These studies indicate that compounds structurally related to this compound may have potential use in treating pain and inflammation (Alagarsamy et al., 2015).

Antitumor Agents

  • Cancer Treatment : Another area of research involves the synthesis and evaluation of novel quinazolines as antitumor agents. Studies have shown that certain quinazoline derivatives demonstrate significant inhibition of tumor growth, suggesting potential use in cancer therapy (Alanazi et al., 2014).

properties

IUPAC Name

3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-21-15(13-8-3-4-9-14(13)19-17(21)23)20-16(22)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERORBFUIINNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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